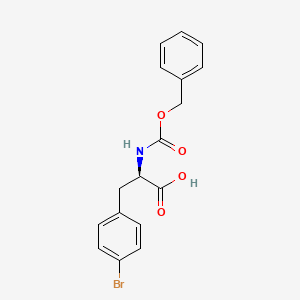

Cbz-4-Bromo-D-Phenylalanine

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

Amino acids are the fundamental units of proteins. While there are 22 proteinogenic amino acids that are naturally encoded by the genetic code to build proteins, there exists a vast number of non-proteinogenic amino acids. wikipedia.orgomicsonline.org These are amino acids that are not incorporated into proteins during translation. fiveable.me Non-proteinogenic amino acids are found in nature or can be synthesized in the laboratory and play diverse biological roles, including acting as metabolic intermediates and forming components of bacterial cell walls. wikipedia.orgacs.org

Cbz-4-Bromo-D-Phenylalanine is a prime example of a synthetically produced non-proteinogenic amino acid. wikipedia.org The introduction of a bromine atom and the specific D-configuration are modifications that create an "unnatural" amino acid. These synthetic amino acids are invaluable in chemical and pharmaceutical research as they allow for the creation of novel peptides and other molecules with tailored properties. sigmaaldrich.com For instance, incorporating non-proteinogenic amino acids can enhance the stability or biological activity of a peptide. ualberta.ca

Significance as a Chiral Building Block in Asymmetric Synthesis

Chirality, or "handedness," is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. In biological systems, this property is critical, as living organisms are often selective for one chiral form of a molecule over the other. Asymmetric synthesis is the process of selectively producing one of these chiral forms, known as an enantiomer. mdpi.com

This compound is a chiral building block, meaning it has a defined three-dimensional structure that can be used to control the stereochemistry of subsequent reactions. The "D" in its name specifies the configuration at the alpha-carbon, distinguishing it from its L-enantiomer. This pre-defined chirality is essential for constructing complex molecules with a specific spatial arrangement of atoms, which is often a requirement for biologically active compounds. acs.orgnih.govfigshare.com The use of such chiral building blocks is a cornerstone of modern medicinal chemistry and materials science. sigmaaldrich.com

Overview of Research Trajectories for Halogenated Phenylalanine Derivatives

The introduction of halogen atoms, such as bromine, into the phenylalanine structure has become a significant area of research. nih.gov Halogenation can alter the physical and chemical properties of the molecule, including its size, hydrophobicity, and electronic characteristics. nih.govacs.org These changes can, in turn, influence how the molecule interacts with biological targets.

Research into halogenated phenylalanine derivatives is exploring several promising avenues:

Drug Design: In medicinal chemistry, halogenated phenylalanines are used to enhance the binding affinity and selectivity of drugs for their targets. The bromine atom in this compound, for example, can serve as a handle for further chemical modifications, such as in Suzuki-Miyaura cross-coupling reactions, to build more complex drug candidates. Studies have shown that halogenated derivatives of L-phenylalanine can exhibit neuroprotective effects. ahajournals.org

Protein Engineering: Incorporating halogenated amino acids into proteins allows scientists to probe protein structure and function with greater precision. nih.gov The unique properties of the halogen atom can be used as a probe in techniques like X-ray crystallography to better understand protein-ligand interactions.

Materials Science: The ability of phenylalanine derivatives to self-assemble and form gels is influenced by halogenation. rsc.org Researchers are investigating how the addition of halogens to the aromatic ring affects the packing of these molecules in the solid state and their resulting material properties. rsc.org

Structure

3D Structure

Properties

Molecular Weight |

378.29 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for Cbz 4 Bromo D Phenylalanine

Direct Synthesis of Cbz-4-Bromo-D-Phenylalanine

The direct synthesis of this compound can be approached through two primary retrosynthetic pathways: the bromination of a pre-existing Cbz-D-phenylalanine molecule or the Cbz protection of a 4-Bromo-D-phenylalanine precursor. Each strategy presents its own set of challenges and considerations regarding regioselectivity and the preservation of stereochemistry.

Bromination Strategies for Phenylalanine Derivatives

The introduction of a bromine atom onto the phenyl ring of a phenylalanine derivative is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the activating nature of the alkyl substituent on the aromatic ring. For phenylalanine, the amino and carboxyl groups are insulated from the ring by a methylene (B1212753) group, making the phenyl ring susceptible to electrophilic attack, primarily at the ortho and para positions. However, steric hindrance often favors para-substitution.

Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a suitable solvent like acetonitrile. nih.gov The reaction conditions, such as temperature and the presence of a catalyst, can be optimized to enhance the regioselectivity for the desired 4-bromo isomer. While direct bromination of unprotected phenylalanine can be challenging due to the reactivity of the amino group, the presence of an electron-withdrawing protecting group like Cbz on the nitrogen atom can modulate the reactivity of the aromatic ring and influence the outcome of the bromination reaction.

Table 1: Representative Conditions for Electrophilic Aromatic Bromination

| Brominating Agent | Solvent | Temperature | Observations |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to room temperature | Commonly used for regioselective bromination. nih.gov |

| Bromine (Br₂) | Acetic Acid | Room temperature | A classic method, though can be less selective. |

It is important to note that the amino acid itself, if unprotected, can react with brominating agents. Therefore, protection of the amino group is a critical step in directing the bromination to the aromatic ring.

Carbobezyloxy (Cbz) Protection Strategies for Amino Acids

The carbobenzyloxy (Cbz or Z) group is a widely utilized protecting group for the amine functionality in amino acids, particularly in peptide synthesis. total-synthesis.comlibretexts.org Its introduction is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com This reaction, often carried out in an aqueous/organic biphasic system or in an organic solvent with a suitable base, proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks the carbonyl carbon of the benzyl chloroformate.

The choice of base is crucial to prevent racemization of the chiral center. Mild bases such as sodium bicarbonate or sodium carbonate are commonly employed. The Cbz group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenation, which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.com

Table 2: Common Reagents for Cbz Protection

| Reagent | Base | Solvent System | Key Features |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Water/Dioxane | Standard and widely used method. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide (NaOH) | Water/Organic Solvent | Requires careful pH control to avoid side reactions. |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine (TEA) | Dimethylformamide (DMF) | Offers an alternative for substrates sensitive to aqueous conditions. |

Stereoselective Approaches to D-Phenylalanine and its Derivatives

The synthesis of enantiomerically pure D-amino acids, such as D-phenylalanine and its derivatives, is of significant interest due to their incorporation into pharmaceuticals and biologically active peptides. Several stereoselective methods have been developed to access these valuable building blocks.

Enantioselective Synthesis Pathways and Chiral Induction

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. For D-phenylalanine derivatives, this can be achieved through various strategies, including:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor using a chiral catalyst is a powerful method for establishing the stereocenter.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired D-isomer. For example, D-amino acid oxidases can selectively oxidize the D-amino acid, which can then be separated from the unreacted L-amino acid. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

A multienzymatic cascade process has been developed for the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids, achieving high yield and excellent optical purity. nih.gov This approach couples a phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process. nih.gov

Control of Diastereoselectivity in Multi-Step Syntheses

In syntheses involving the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. For the synthesis of this compound, which has one stereocenter, the primary concern is preventing its racemization during the synthetic sequence. However, if modifications were to be made to the alpha-carbon or the beta-carbon, diastereoselectivity would become a critical factor.

Strategies to control diastereoselectivity often involve the use of chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, favoring the formation of one diastereomer over the other. The principles of steric and electronic control are fundamental in predicting and achieving the desired diastereoselectivity.

Scale-Up Considerations and Process Optimization in Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a distinct set of challenges that require careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and product purity.

One of the primary steps in optimization is the introduction of the Cbz group. In the lab, this is often done using benzyl chloroformate (Cbz-Cl) under alkaline conditions. google.comhighfine.com On a large scale, precise control of pH is critical. If the pH is too high, it can risk racemization of the amino acid; if it is too low, the Cbz-Cl reagent can decompose. highfine.com The use of robust buffer systems, such as a Na₂CO₃/NaHCO₃ mixture, can help maintain the optimal pH range (typically 8-10) during the reaction, which can be difficult to manage in large reactors. highfine.com

Purification is another major hurdle in industrial synthesis. While laboratory procedures may rely on chromatography, this method is often too expensive and time-consuming for large quantities. A significant advantage of the Cbz group is that its introduction often yields crystalline products. creative-peptides.comhighfine.com Developing a process that leverages crystallization for purification is highly desirable for industrial scale-up. This involves optimizing solvent systems, temperature profiles, and seeding strategies to achieve high yield and purity without resorting to extraction and concentration steps, which reduces solvent waste and improves process efficiency. google.com

The following table outlines key parameters and their optimization goals for the industrial synthesis of Cbz-protected amino acids.

| Process Parameter | Laboratory Method | Scale-Up Optimization Goal |

| pH Control | Manual addition of base | Use of a stable, high-capacity buffer system to maintain optimal pH without manual intervention. highfine.com |

| Purification | Column Chromatography / Simple Recrystallization | Develop a robust crystallization process directly from the reaction mixture to avoid chromatography and solvent-intensive extractions. google.com |

| Solvent Usage | Use of various organic solvents for reaction and extraction (e.g., ether). google.com | Minimize solvent volume; replace hazardous solvents with greener alternatives; design processes that avoid extraction steps. google.com |

| Reagent Choice | Use of standard lab-grade reagents like Cbz-Cl. google.com | Ensure reagent stability, availability, and cost-effectiveness at a large scale. |

Derivatization and Functionalization Reactions of Cbz 4 Bromo D Phenylalanine

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

The aryl bromide in Cbz-4-Bromo-D-Phenylalanine is amenable to a suite of palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity achievable from this single precursor.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction allows for the substitution of the bromine atom with a wide array of aryl and heteroaryl groups, yielding novel biphenyl (B1667301) and aryl-heteroaryl amino acid derivatives. These products are of significant interest in medicinal chemistry and materials science.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and can be influenced by the nature of the boronic acid or ester coupling partner. Electron-rich boronic acids have been shown to produce good yields in these types of couplings. A common side reaction that can lower the yield is protodeboronation, which can be influenced by the choice of base and solvent. organic-chemistry.org

A representative Suzuki-Miyaura coupling of a protected bromophenylalanine derivative with an arylboronic acid is depicted below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Cbz-4-Aryl-D-Phenylalanine | Good |

This table represents a generalized reaction based on typical conditions for Suzuki-Miyaura couplings of similar substrates. organic-chemistry.org

The Negishi cross-coupling reaction provides another efficient route to C(sp²)-C(sp³) and C(sp²)-C(sp²) bond formation by coupling an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and has been successfully applied to the synthesis of unnatural amino acids. nih.gov For this compound, Negishi coupling can be used to introduce various alkyl and aryl groups.

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Research has demonstrated the successful Negishi cross-coupling of Cbz-protected iodo-amino acid derivatives, indicating the feasibility of this approach for the corresponding bromo-derivatives, which are often more readily available. organic-chemistry.org

A study on the Negishi cross-coupling of a Cbz-protected iodoalanine derivative with a fluoro-aromatic compound resulted in a 54% yield of the coupled product, showcasing the utility of this reaction for creating complex amino acid structures. nih.govorganic-chemistry.org While aryl bromides are generally less reactive than aryl iodides, the development of advanced catalyst systems has made their use in Negishi couplings increasingly common. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound | R-ZnX (Organozinc) | Pd(dba)₂/Ligand | THF or DMF | Cbz-4-R-D-Phenylalanine | Moderate to Good |

This table illustrates a general Negishi coupling, with conditions adapted from related amino acid syntheses. nih.govorganic-chemistry.org

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of significant value in organic synthesis. organic-chemistry.orgnih.gov This reaction, catalyzed by palladium complexes, proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. organic-chemistry.org The application of the Heck reaction to this compound would allow for the introduction of various alkenyl substituents at the 4-position of the phenyl ring, leading to the synthesis of styryl and other unsaturated phenylalanine derivatives. While specific examples with this compound are not prevalent in the literature, the reaction is broadly applicable to aryl bromides. nih.gov

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction, which is typically co-catalyzed by a copper(I) species, is a reliable method for the formation of carbon-carbon bonds between sp² and sp carbon atoms. libretexts.org Applying the Sonogashira reaction to this compound enables the synthesis of 4-alkynyl-D-phenylalanine derivatives. These compounds can serve as precursors to a variety of other functional groups or be used in applications such as click chemistry. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. nih.gov

| Coupling Reaction | Reactant 2 | Catalyst System | Base | Product |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | Amine Base | Cbz-4-Alkenyl-D-Phenylalanine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst / Cu(I) co-catalyst | Amine Base | Cbz-4-Alkynyl-D-Phenylalanine |

This table outlines the general components for Heck and Sonogashira reactions as they would apply to this compound. nih.govlibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. beilstein-journals.org For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position, yielding novel N-aryl amino acid derivatives.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical to the success of the reaction. americanpeptidesociety.org While direct examples with this compound are scarce, the amination of structurally similar aryl bromides is well-documented, providing a strong basis for its application. For instance, the Pd-catalyzed amination of 2-bromo-estrone derivatives has been successfully achieved using Pd(OAc)₂ with the X-Phos ligand. americanpeptidesociety.org

| Amine | Catalyst | Ligand | Base | Product |

| Primary or Secondary Amine | Pd(OAc)₂ | X-Phos or other bulky phosphine | NaOt-Bu or K₃PO₄ | Cbz-4-(Amino)-D-Phenylalanine Derivative |

This table presents a generalized Buchwald-Hartwig amination reaction based on conditions used for similar aryl bromides. americanpeptidesociety.org

Peptide Bond Formation with this compound

The carboxybenzyl (Cbz) protecting group on the alpha-amino function of 4-bromo-D-phenylalanine allows it to be used as a building block in peptide synthesis. The carboxylic acid can be activated and coupled with the amino group of another amino acid or peptide to form a new peptide bond.

In solution-phase peptide synthesis, this compound can be coupled with other amino acid esters using a variety of coupling reagents. These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amino group of the coupling partner.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. mdpi.com A study on the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) utilized DCC as the condensing agent. This demonstrates a practical application of a Cbz-protected phenylalanine derivative in solution-phase dipeptide synthesis.

The general procedure involves the reaction of the Cbz-protected amino acid with a condensing agent to form an activated intermediate, which then reacts with the amino group of the incoming amino acid ester.

| Cbz-Amino Acid | Amino Acid Ester | Coupling Reagent | Product |

| This compound | H₂N-CHR'-COOR'' | DCC | Cbz-4-Bromo-D-Phe-NH-CHR'-COOR'' |

This table outlines a typical solution-phase peptide coupling reaction involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Applications

The incorporation of this compound into peptide chains using Solid-Phase Peptide Synthesis (SPPS) represents a significant application of this derivative. SPPS, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lgcstandards.comnih.gov This methodology allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process. lgcstandards.com

Historically, the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas, was the first reversible Nα-protecting group developed for peptide synthesis and was utilized in early SPPS. nih.gov In a typical SPPS cycle using a Cbz-protected amino acid, the resin-bound peptide with a free amino group is coupled with the activated carboxyl group of the incoming Cbz-amino acid. A common coupling agent for this is N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Following the coupling reaction, the temporary Cbz protecting group is removed to allow for the next coupling step.

While effective, the Cbz group has been largely superseded in modern SPPS by the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups due to their milder deprotection conditions. lgcstandards.comamericanpeptidesociety.org The Cbz group's removal often requires harsher conditions, such as treatment with HBr in acetic acid or catalytic hydrogenolysis, which can be incompatible with certain sensitive residues or linkers used in SPPS. nih.gov

However, the use of this compound in SPPS is still relevant for specific applications where its unique electronic and steric properties are desired. The bromo-substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, after the peptide has been synthesized. The D-configuration of the amino acid is often incorporated to increase the proteolytic stability of the resulting peptide or to constrain its conformation.

A generalized scheme for the incorporation of this compound into a peptide via SPPS is presented below:

| Step | Description | Reagents/Conditions |

| 1. Resin Preparation | The solid support (e.g., Merrifield resin) is prepared with the first amino acid attached. | Varies depending on resin and first amino acid. |

| 2. Deprotection | The Nα-protecting group of the resin-bound amino acid is removed. | Specific to the protecting group used (e.g., TFA for Boc). |

| 3. Neutralization | The resulting protonated amino group is neutralized. | A non-nucleophilic base (e.g., DIEA in DMF). |

| 4. Activation | The carboxyl group of this compound is activated. | Coupling agents like DCC or HBTU. |

| 5. Coupling | The activated this compound is added to the resin-bound peptide. | Reaction in a suitable solvent like DMF or DCM. |

| 6. Washing | Excess reagents and byproducts are removed by washing the resin. | Solvents such as DMF and DCM. |

| 7. Repeat Cycle | Steps 2-6 are repeated for each subsequent amino acid. | N/A |

| 8. Cleavage | The completed peptide is cleaved from the resin. | Strong acid (e.g., HF, TFA), depending on the linker. |

Enzymatic Peptide Synthesis Methods

Enzymatic peptide synthesis has emerged as a valuable alternative to purely chemical methods, offering high stereoselectivity and milder reaction conditions, thereby minimizing side reactions and the need for extensive side-chain protection. mdpi.com Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to form peptide bonds under specific, kinetically controlled conditions. mdpi.comnih.gov

The use of N-protected amino acids like this compound is crucial in enzymatic synthesis to control the reaction and prevent unwanted polymerization. mdpi.com The Cbz group provides sufficient hydrophobicity to the amino acid, which can influence its interaction with the enzyme's active site and improve its solubility in organic or biphasic solvent systems often employed in these reactions. mdpi.com

For instance, studies on the enzymatic synthesis of dipeptides have utilized Cbz-protected phenylalanine derivatives. Thermolysin, a metalloprotease, has been used to catalyze the synthesis of N-benzyloxycarbonyl (Cbz)-Phe-Phe-OMe from Cbz-Phe and Phe-OMe in a biphasic system. mdpi.com While this example does not use the specific bromo-D-phenylalanine derivative, it demonstrates the principle of using Cbz-protected amino acids in enzyme-catalyzed peptide bond formation. The enzyme facilitates the coupling of the Cbz-amino acid (the acyl donor) with an amino acid ester (the nucleophile).

The general advantages of using enzymes for incorporating this compound include:

Stereospecificity : Enzymes are highly specific for the L- or D-enantiomer, preventing racemization.

Mild Conditions : Reactions are typically carried out at or near neutral pH and room temperature.

Reduced Side Reactions : The need for side-chain protecting groups for many amino acids is eliminated.

However, challenges in enzymatic synthesis include the limited substrate scope of some enzymes, potential for product hydrolysis, and the need for careful optimization of reaction conditions (e.g., pH, solvent, water content). mdpi.com Research continues to explore new and engineered enzymes to broaden the applicability of this method for synthesizing peptides containing unnatural amino acids like 4-bromo-D-phenylalanine. nih.gov

Modifications at the Carboxyl Group

Esterification and Amidation Reactions

The carboxyl group of this compound is a key site for derivatization, allowing for the formation of esters and amides. These modifications are fundamental in peptide synthesis and for the creation of novel bioactive molecules.

Esterification is a common reaction to protect the carboxyl group or to prepare activated esters for subsequent coupling reactions. A standard method for esterifying amino acids involves reaction with an alcohol in the presence of an acid catalyst or a dehydrating agent. For instance, bromophenylalanine can be converted to its methyl ester by dissolving it in methanol (B129727) and adding thionyl chloride (SOCl₂) dropwise at 0°C. guidechem.com This method is applicable to the Cbz-protected derivative, as the Cbz group is stable under these conditions.

Amidation , the formation of a peptide bond, is the cornerstone of peptide synthesis. The carboxyl group of this compound can be coupled with the amino group of another amino acid or amine. This reaction typically requires the activation of the carboxyl group using a coupling reagent. A study on the amidation of N-Cbz-L-phenylalanine with a glucosamine (B1671600) derivative employed TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent in the presence of a base like DIPEA (N,N-Diisopropylethylamine). mdpi.com Such coupling methods are directly applicable to this compound for the synthesis of peptides and other amide derivatives. It is important to carefully select the coupling reagents and conditions to avoid side reactions, such as racemization at the alpha-carbon. mdpi.com

Reduction to Alcohol and Further Derivatization

The carboxyl group of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, Cbz-4-bromo-D-phenylalaninol. This transformation opens up avenues for further derivatization and the synthesis of novel compounds. The reduction of amino acids to their corresponding amino alcohols is a well-established synthetic procedure.

A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂) in tetrahydrofuran (B95107) (THF). reddit.com This system effectively reduces the carboxylic acid to the alcohol. It is documented that NaBH₄ can reduce phenylalanine to phenylalaninol. sciencemadness.org This methodology can be applied to this compound, as the Cbz group and the bromo-substituent are generally stable to these reducing conditions.

The resulting Cbz-4-bromo-D-phenylalaninol is a versatile intermediate. The primary alcohol can undergo a variety of further reactions, including:

Oxidation to the corresponding aldehyde.

Esterification with various carboxylic acids.

Conversion to an ether.

Reaction with activating agents (e.g., tosyl chloride) to introduce a good leaving group, facilitating nucleophilic substitution reactions.

These derivatizations allow for the incorporation of the 4-bromo-D-phenylalaninol moiety into a wide range of molecular scaffolds for various research applications.

Transformations at the Amino Group

Alternative N-Protection Strategies (e.g., Fmoc, Boc)

Fmoc (9-fluorenylmethoxycarbonyl) Protection: The Fmoc group is a base-labile protecting group, making it a cornerstone of modern SPPS. lgcstandards.comwikipedia.org It is introduced by reacting 4-bromo-D-phenylalanine with Fmoc-Cl or Fmoc-OSu. The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in DMF, which does not affect the acid-labile linkers to the solid support or acid-labile side-chain protecting groups. lgcstandards.comwikipedia.org This orthogonality is highly advantageous for the synthesis of complex peptides. total-synthesis.com

Boc (tert-butyloxycarbonyl) Protection: The Boc group is an acid-labile protecting group. nih.gov It is introduced by reacting 4-bromo-D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org Boc-based SPPS was one of the first widely adopted strategies and is still favored in certain cases, for example, for sequences that may be prone to racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org

The following table provides a comparison of these key N-protecting groups for 4-bromo-D-phenylalanine:

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Features |

| Cbz | Benzyl (B1604629) carbamate (B1207046) | Benzyl chloroformate | Catalytic hydrogenolysis; HBr/AcOH | Stable to mild acid and base; Historically significant. nih.gov |

| Fmoc | Fluorenylmethyl carbamate | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Base-labile; Orthogonal to Boc and acid-labile groups; Used in modern SPPS. lgcstandards.comwikipedia.org |

| Boc | tert-Butyl carbamate | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | Acid-labile; Orthogonal to Fmoc and base-labile groups. americanpeptidesociety.orgnih.gov |

Acylation and Alkylation Reactions of this compound

The chemical reactivity of this compound is centered around the functional groups present in its structure: the N-terminal benzyloxycarbonyl (Cbz) protecting group, the carboxylic acid group, the secondary amine, and the aryl bromide. The primary modes of derivatization and functionalization for this compound involve acylation and alkylation reactions, which typically target the carboxylic acid and the amine functionalities, respectively, after appropriate deprotection.

Acylation Reactions

Acylation of the carboxylic acid moiety of this compound is a fundamental transformation, most notably employed in peptide synthesis. In these reactions, the carboxyl group is activated to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid or peptide fragment.

Detailed research has shown that N-Cbz-protected amino acids can be effectively coupled with various amines. A common method involves the use of a coupling agent and a base. For instance, N-Cbz-protected amino acids can react with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in a solvent like dichloromethane (B109758) to form the corresponding arylamides in high yields. organic-chemistry.org This method proceeds under mild conditions, which helps to prevent racemization at the chiral center.

Another significant approach to the acylation of Cbz-protected amino acids is through the formation of activated esters. These esters are more reactive towards nucleophilic attack by an amino group than the parent carboxylic acid. For example, the use of 2,2,2-trifluoroethyl esters or carbamoylmethyl esters as acyl donors has been shown to enhance the efficiency of peptide synthesis, particularly in enzyme-catalyzed reactions using α-chymotrypsin. lookchem.com This technique is especially useful for incorporating non-proteinogenic amino acids like halogenated phenylalanines into peptide chains. lookchem.com

The general scheme for the acylation of this compound in the context of peptide synthesis can be represented as follows:

Activation Step: The carboxylic acid of this compound is activated using a coupling reagent (e.g., DCC, HBTU) or converted to a more reactive species like an acid chloride or an activated ester.

Coupling Step: The activated amino acid is then reacted with the free amino group of another amino acid or peptide to form a new peptide bond.

| Reaction Type | Reagents | Product | Key Findings |

| Amide Formation | Aryl amine, Methanesulfonyl chloride, N-methylimidazole | N-Aryl-Cbz-4-bromo-D-phenylalaninamide | High yields and prevention of racemization under mild conditions. organic-chemistry.org |

| Peptide Coupling | Amino acid ester, Coupling agents (e.g., DCC, HBTU) | Dipeptide containing this compound | Efficient peptide bond formation. |

| Enzyme-catalyzed Peptide Synthesis | Amino acid nucleophile, α-chymotrypsin, Activated ester (e.g., 2,2,2-trifluoroethyl ester) | Dipeptide containing this compound | Improved coupling efficiency for non-proteinogenic amino acids. lookchem.com |

This table is interactive. Users can sort and filter the data.

Alkylation Reactions

Alkylation reactions of this compound can target either the carboxylic acid group (O-alkylation) or the nitrogen atom of the amino group after deprotection (N-alkylation).

O-Alkylation (Esterification): The carboxylic acid group of this compound can be readily converted to an ester through various esterification methods. A common laboratory-scale procedure involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base such as potassium carbonate can yield the corresponding ester.

N-Alkylation: Direct N-alkylation of the Cbz-protected amine is generally not feasible due to the electron-withdrawing nature of the Cbz group, which reduces the nucleophilicity of the nitrogen atom. Therefore, N-alkylation typically requires prior removal of the Cbz protecting group to liberate the free secondary amine. Once deprotected, the resulting 4-bromo-D-phenylalanine can be N-alkylated using various methods. One such method involves the use of a hindered alkoxide base, like potassium tert-butoxide, to generate the N-anion, which is then reacted with an alkyl halide. google.com This approach has been successfully applied to the N-alkylation of N-Boc-protected amino acids and is a viable strategy for other N-protected amino acids following deprotection. google.com

| Reaction Type | Reagents | Functional Group Targeted | Product | Key Findings |

| O-Alkylation (Esterification) | Alcohol, Acid catalyst | Carboxylic Acid | This compound ester | Standard esterification method. |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Carboxylic Acid | This compound ester | Effective for a range of alkyl halides. |

| N-Alkylation (post-deprotection) | Alkyl halide, Hindered alkoxide base (e.g., KOtBu) | Amine | N-Alkyl-4-bromo-D-phenylalanine | Rapid and complete reaction at low temperatures. google.com |

This table is interactive. Users can sort and filter the data.

Applications of Cbz 4 Bromo D Phenylalanine As a Chiral Synthon in Advanced Chemical Synthesis

Design and Synthesis of Novel Peptidomimetics and Constrained Peptides

Cbz-4-Bromo-D-Phenylalanine serves as a crucial starting material in the design and synthesis of novel peptidomimetics and constrained peptides. These molecules are engineered to mimic or block the biological activity of natural peptides, often with improved stability, bioavailability, and receptor selectivity. The presence of the bulky bromophenyl side chain and the D-configuration of the amino acid can induce specific secondary structures and conformational constraints, which are critical for potent biological activity.

Incorporation into Cyclic Peptide Scaffolds

The incorporation of this compound into cyclic peptide scaffolds is a key strategy for creating conformationally restricted molecules. Cyclization dramatically reduces the flexibility of linear peptides, locking them into a bioactive conformation that can lead to enhanced binding affinity and biological stability. The bromophenyl moiety can participate in intramolecular interactions, further stabilizing the cyclic structure. Moreover, the bromine atom serves as a handle for post-cyclization modifications, allowing for the introduction of additional functionalities to fine-tune the peptide's properties.

Development of Modified Peptide Backbones

The development of modified peptide backbones is another area where this compound finds significant application. To overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, chemists often modify the peptide backbone. The use of D-amino acids like this compound is a common strategy to introduce resistance to enzymatic cleavage. The Cbz protecting group is stable under many reaction conditions used for peptide synthesis and can be selectively removed to allow for further modifications at the N-terminus.

Construction of Complex Organic Molecules and Heterocyclic Systems

Beyond peptide chemistry, this compound is a valuable chiral building block for the synthesis of complex organic molecules and heterocyclic systems. The bromine atom on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These powerful carbon-carbon bond-forming reactions allow for the elaboration of the phenyl ring with a wide range of substituents, leading to the creation of diverse and complex molecular scaffolds. For instance, a Suzuki coupling reaction can be employed to introduce new aryl or heteroaryl groups, significantly expanding the chemical space accessible from this single chiral precursor.

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne conjugates |

| Heck Reaction | Alkene, Pd catalyst, Base | Aryl-alkene adducts |

Precursor in the Synthesis of Other Non-Proteinogenic Amino Acids

The versatility of this compound extends to its use as a precursor in the synthesis of other, more complex non-proteinogenic amino acids. Through the aforementioned cross-coupling reactions, the 4-bromophenyl moiety can be transformed into a variety of other functional groups. For example, a Suzuki coupling with a boronic acid containing a different functional group can lead to a novel amino acid with tailored properties. This modular approach allows for the systematic exploration of structure-activity relationships by creating a library of unique amino acid building blocks from a single, readily available starting material. The ability to introduce diverse functionalities at a specific position on the phenyl ring is a powerful tool for designing amino acids with unique steric and electronic properties.

Role in Chemical Biology Research Tools and Probes (excluding in vivo applications)

In the realm of chemical biology, this compound and its derivatives are utilized in the development of research tools and probes to investigate biological processes at the molecular level. The bromine atom can be a site for the introduction of reporter groups, such as fluorescent dyes or affinity tags, through cross-coupling chemistry. These modified amino acids can then be incorporated into peptides or small molecules to create probes for studying protein-protein interactions, enzyme activity, and receptor binding. The defined stereochemistry of the D-enantiomer can also be exploited to create probes that selectively interact with specific biological targets.

Mechanistic Investigations and Reaction Pathway Analysis

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Cross-Couplings

Transition metal catalysis, particularly with palladium, is a cornerstone for the derivatization of Cbz-4-Bromo-D-phenylalanine. The efficacy of these cross-coupling reactions is intricately linked to the specifics of the catalytic cycle and the nature of the ligands coordinated to the metal center.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, commences with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate. The choice of ligand can significantly influence the rate of this step; electron-rich and bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition by increasing the electron density on the palladium center.

The subsequent step, transmetalation, involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) complex. The nature of the base and the solvent system plays a critical role in this phase. The final step is reductive elimination, where the two organic fragments couple and are expelled from the palladium center, regenerating the active palladium(0) catalyst and completing the cycle.

Table 1: Influence of Ligand Type on Catalytic Efficiency in Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Key Characteristics | Impact on Catalytic Cycle |

| Monodentate Phosphines (e.g., PPh₃) | Basic, sterically accessible | General utility, can be less effective for challenging substrates. |

| Bidentate Phosphines (e.g., dppf) | Chelating, defined bite angle | Enhances stability of catalytic intermediates, can promote reductive elimination. |

| Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Accelerates oxidative addition and reductive elimination, effective for sterically hindered substrates. |

Stereochemical Control Mechanisms in Derivatization Reactions

Maintaining the stereochemical integrity of the chiral center in D-phenylalanine is of utmost importance during derivatization. The reaction conditions, including the choice of catalyst, ligands, and protecting groups, all contribute to the degree of stereochemical control.

In many palladium-catalyzed cross-coupling reactions performed on the aryl bromide position, the chiral center at the alpha-carbon is sufficiently remote from the reaction site, and thus, its configuration is typically retained. The Cbz (carboxybenzyl) protecting group on the amine also plays a crucial role in preventing racemization by reducing the acidity of the alpha-proton.

However, in reactions where the alpha-carbon itself or adjacent functionalities are directly involved, the mechanism of stereochemical control becomes more complex. For instance, in certain derivatization pathways, the potential for epimerization must be carefully considered. The choice of base is critical; strong bases can increase the risk of deprotonation at the alpha-position, leading to racemization. Therefore, milder bases are often preferred.

The design of chiral ligands can also impart stereochemical control in reactions where new chiral centers are formed. While not directly applicable to maintaining the existing stereocenter in this compound derivatization at the aryl position, this principle is fundamental in asymmetric catalysis.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The study of reaction kinetics provides invaluable insights into the mechanism of a chemical transformation, allowing for the identification of the rate-determining step and the influence of various reaction parameters. For palladium-catalyzed cross-couplings of this compound, kinetic studies can elucidate the roles of the catalyst, ligand, substrate, and base concentrations.

Kinetic analyses of related palladium-catalyzed C-N cross-coupling reactions have revealed an inverse dependence on the concentration of both the amine and the aryl halide in some systems. This suggests a more complex reaction network for oxidative addition than a simple, direct pathway. Hammett studies, which investigate the effect of substituents on the reaction rate, can further probe the electronic effects within the transition states of the catalytic cycle.

Thermodynamic parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined from temperature-dependent kinetic studies (Eyring plots). These parameters provide a deeper understanding of the energy profile of the reaction. For example, a large negative entropy of activation would suggest a highly ordered transition state, which is common in associative steps of a catalytic cycle. While specific thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles derived from similar aryl bromide coupling reactions are generally applicable.

Table 2: Key Kinetic and Thermodynamic Considerations in Cross-Coupling Reactions

| Parameter | Significance | Implication for this compound Reactions |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of reactants. | Helps to identify the species involved in the rate-determining step. |

| Rate Constant (k) | A measure of the reaction rate. | Allows for quantitative comparison of different catalytic systems. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea indicates a faster reaction, which can be achieved by optimizing the catalyst and conditions. |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. | Provides information about the bond-breaking and bond-forming processes in the transition state. |

| Entropy of Activation (ΔS‡) | The change in the degree of disorder in going from reactants to the transition state. | Offers insight into the molecularity and organization of the transition state. |

Advanced Analytical Methodologies for Cbz 4 Bromo D Phenylalanine and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of chiral compounds like Cbz-4-bromo-D-phenylalanine. It is instrumental in separating the target molecule from starting materials, byproducts, and, most importantly, its corresponding L-enantiomer.

The determination of enantiomeric excess (% ee) is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose. nih.govuma.es These techniques rely on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus, separation.

In Chiral HPLC , a wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (like teicoplanin and ristocetin), cyclodextrins, and proteins. semanticscholar.org For phenylalanine derivatives, polysaccharide-based columns are particularly effective. For instance, the enantiomeric excess of newly synthesized chiral phenylalanine derivatives has been successfully determined using a Daicel Chiralcel OD-H column with a mobile phase consisting of n-hexane and isopropanol. nih.gov The choice of mobile phase, which can be operated in normal-phase, reversed-phase, or polar organic modes, is crucial for optimizing resolution. semanticscholar.org

Chiral GC is also a powerful tool, especially for volatile or derivatized amino acids. gcms.cz The addition of derivatized cyclodextrin (B1172386) macromolecules to common stationary phases creates capillary columns with the ability to separate many enantiomers. gcms.czjiangnan.edu.cn For analysis, non-volatile amino acids like this compound typically require derivatization to increase their volatility.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Analyte Example | Reference |

| HPLC | Daicel Chiralcel OD-H | n-hexane/isopropanol (98:2) | tert-Butyl N-(diphenylmethylene) phenylalaninates | nih.gov |

| HPLC | Teicoplanin-based CSP | Acetonitrile/water (75/25) | Phenylalanine | semanticscholar.org |

| HPLC | Ristocetin-based CSP | Acetonitrile/water (60/40) | Phenylalanine | semanticscholar.org |

| GC | Derivatized β-cyclodextrin | (Not specified) | General enantiomers | gcms.cz |

| GC | Chirasil-L-Val capillary column | (Not specified) | Secondary amino acid enantiomers | jiangnan.edu.cn |

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure. nih.gov In HPLC, they have emerged as versatile mobile-phase additives that can significantly improve chromatographic separations. nih.govelsevierpure.comnovapublishers.com When added in small concentrations to the mobile phase, ILs can modify the surface of the stationary phase, influencing the retention and selectivity of analytes. nih.gov

The mechanism often involves the IL cations competing with polar analytes for interaction with residual silanol (B1196071) groups on silica-based stationary phases, which can reduce peak tailing for basic compounds. nih.gov Research on N-CBZ-phenylalanine and other amino acids has demonstrated the benefits of using 1-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) as a modifier. nih.govnih.gov Key findings include:

Improved Resolution : The resolution between D-tryptophan and N-CBZ-D-phenylalanine was shown to improve with increasing concentration of [BMIM][BF4] in the mobile phase. nih.gov

Enhanced Peak Symmetry : Chromatograms generated using the IL modifier exhibited more symmetrical peaks and reduced tailing. nih.gov

Increased Selectivity : The addition of an ionic liquid to the mobile phase causes a decrease in the retention of unprotected amino acids but has little effect on N-CBZ-protected amino acids. This differential effect enhances the selectivity between the two forms. nih.gov

| Ionic Liquid Modifier | Analyte(s) | Observed Effects | Reference |

| [BMIM][BF4] | N-CBZ-D-phenylalanine, D-tryptophan | Improved resolution with increasing IL concentration, more symmetrical peaks. | nih.gov |

| [BMIM][BF4] | L-phenylalanine vs. N-CBZ-L-phenylalanine | Decreased retention for L-phenylalanine, little effect on N-CBZ-L-phenylalanine, leading to higher selectivity. | nih.gov |

| 1-alkyl-3-methylimidazolium ILs | Ephedrines | Reduced peak tailing, altered retention factors. | novapublishers.com |

Spectroscopic Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR : The proton NMR spectrum would confirm the presence of all hydrogen atoms, including those on the aromatic rings (phenylalanine and Cbz groups), the benzylic CH₂ group, the α-CH, and the urethane (B1682113) N-H proton.

¹³C NMR : The carbon NMR spectrum is used to identify all unique carbon atoms, such as the carbonyl carbons (from the Cbz and carboxylic acid groups), the aromatic carbons (with distinct signals for the carbon bearing the bromine atom), and the aliphatic carbons of the phenylalanine backbone. jetir.org

Advanced NMR : Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Solid-state ¹³C NMR can also be used to study the compound in its crystalline form, providing insights into its solid-state conformation and packing. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. HRMS provides a measured mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of the chemical formula C₁₇H₁₆BrNO₄. lookchem.com Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the structure by identifying characteristic losses, such as the loss of the Cbz group or the carboxylic acid moiety. researchgate.net

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound and for unambiguously establishing its absolute configuration. researchgate.netresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, determining the absolute configuration (i.e., confirming it is the D-enantiomer) is a primary goal. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk The presence of the "heavy" bromine atom in the structure is particularly advantageous for this purpose. Heavy atoms cause small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. ed.ac.uk By carefully analyzing these intensity differences (known as Bijvoet differences), the absolute structure can be determined, confirming the D-configuration at the α-carbon. nih.gov

The analysis also yields precise data on bond lengths, bond angles, and torsion angles, providing a complete structural confirmation. This data can be compared with structures of similar compounds, such as N-benzoyl-DL-phenylalanine. nih.gov

| Parameter | Example Data (for N-benzoyl-DL-phenylalanine) | Significance for this compound | Reference |

| Crystal System | Monoclinic | Provides basic crystal lattice information. | nih.gov |

| Space Group | P2₁/c | Defines the symmetry within the unit cell. | nih.gov |

| Unit Cell Dimensions | a=11.338 Å, b=9.185 Å, c=14.096 Å, β=107.53° | Defines the size and shape of the repeating unit in the crystal. | nih.gov |

| Flack Parameter | (Not specified) | A value close to zero confirms the correct absolute configuration. | ed.ac.uk |

Development of Green Analytical Chemistry Procedures for Derivatization

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the operator and more environmentally friendly. While a core principle of Green Chemistry is to avoid derivatization steps where possible, sometimes they are necessary to improve analyte stability or detectability. researchgate.netmostwiedzy.pl When derivatization of this compound or its precursors is required, GAC principles guide the development of more sustainable methods.

Strategies for greener derivatization procedures include:

Use of Safer Solvents and Reagents : This involves replacing hazardous organic solvents (like chloroform (B151607) or benzene) with greener alternatives such as water, bio-derived solvents (e.g., ethanol (B145695), 2-methyltetrahydrofuran), or ionic liquids. researchgate.net

Alternative Energy Sources : Conventional heating methods can be replaced with more efficient energy sources like microwaves or ultrasound. researchgate.net Microwave-assisted derivatization (MAD) and ultrasound-assisted derivatization (UAD) can dramatically reduce reaction times from hours to minutes and often require less solvent. mostwiedzy.pl

Use of Catalysts : Enzymatic derivatization can be performed in aqueous media under mild conditions, offering high selectivity and minimizing waste, as enzymes are biodegradable. researchgate.net

Miniaturization : Performing derivatization on a smaller scale reduces the consumption of reagents and the generation of waste. researchgate.net

For example, a greener method for derivatizing the carboxylic acid group of 4-bromo-D-phenylalanine for GC analysis might involve a microwave-assisted esterification using ethanol as both the reagent and solvent, eliminating the need for more toxic reagents and solvents.

Computational and Theoretical Studies on Cbz 4 Bromo D Phenylalanine

Molecular Modeling and Conformational Analysis

Molecular dynamics (MD) simulations are a common technique used to explore the conformational landscape of N-Cbz-protected amino acids. dntb.gov.uaresearchgate.net These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior in different environments, such as in solution. researchgate.net For Cbz-4-Bromo-D-Phenylalanine, the key dihedral angles that dictate its conformation are those around the Cα-N bond (phi, φ), the Cα-Cβ bond (chi1, χ1), and the bonds within the Cbz group.

Studies on the parent compound, L-phenylalanine, and its derivatives show that the conformational landscape is often complex, with several low-energy conformers. nih.gov The presence of the bulky Cbz protecting group and the bromo-substituted phenyl ring introduces significant steric and electronic constraints that influence the preferred conformations. nih.gov For instance, analyses of Cbz-L-phenylalanine have shown that its conformation is similar to other phenylalanine derivatives, with specific preferences about the α-β and Cα-N bonds. nih.gov It is expected that this compound would exhibit a similar but distinct conformational profile due to the D-configuration and the electronic influence of the bromine atom.

Molecular mechanics force fields are typically used for initial conformational searches, followed by higher-level quantum mechanics calculations to refine the energies of the most stable conformers. The resulting data can be summarized in a potential energy surface map, illustrating the relative energies of different conformations.

Interactive Table 7.1.1: Representative Dihedral Angles for Low-Energy Conformers of Phenylalanine Derivatives

This table presents typical dihedral angle values for low-energy conformers of phenylalanine derivatives based on computational studies. The exact values for this compound would require specific calculations, but these serve as illustrative examples.

| Conformer | Dihedral Angle (φ) C-N-Cα-C | Dihedral Angle (ψ) N-Cα-C-N | Dihedral Angle (χ1) N-Cα-Cβ-Cγ | Relative Energy (kcal/mol) |

| I | -150° | 150° | -60° | 0.00 |

| II | -70° | 140° | 180° | 0.75 |

| III | -150° | 150° | 60° | 1.20 |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound, which governs its reactivity and selectivity. rsc.orgnih.gov These calculations provide insights into the distribution of electrons within the molecule and help predict how it will interact with other chemical species.

One of the key aspects analyzed is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the carbonyl groups of the Cbz and carboxylic acid moieties.

Electrostatic potential (ESP) maps are another valuable tool. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit negative electrostatic potential, making them sites for electrophilic attack or hydrogen bonding. The bromine atom, due to its electronegativity and polarizability, introduces a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to specific non-covalent interactions known as halogen bonds. mdpi.com Studies on halogenated phenylalanine dimers have shown that such substitutions can significantly tune the strength of non-covalent interactions, which is crucial in processes like self-assembly. rsc.org

These calculations are also vital for predicting the stereoselectivity of reactions involving this compound. By modeling the transition states of potential reaction pathways, chemists can determine which stereochemical outcome is energetically favored.

Interactive Table 7.2.1: Calculated Electronic Properties of a Model Halogenated Phenylalanine Analogue

This table shows representative data obtained from DFT calculations on a molecule structurally similar to this compound.

| Property | Method | Basis Set | Calculated Value |

| HOMO Energy | B3LYP | 6-311G(d,p) | -6.8 eV |

| LUMO Energy | B3LYP | 6-311G(d,p) | -1.5 eV |

| HOMO-LUMO Gap | B3LYP | 6-311G(d,p) | 5.3 eV |

| Dipole Moment | B3LYP | 6-311G(d,p) | 3.2 Debye |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. rsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, often using DFT methods like B3LYP or WP04. github.io Since the observed chemical shifts are highly dependent on the molecule's conformation, it is common practice to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the low-energy conformer ensemble. rsc.org This approach provides a more accurate prediction that can be directly compared to experimental spectra measured in solution. Recent advancements have also incorporated machine learning models to improve the speed and accuracy of NMR predictions. frontiersin.org

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. arabjchem.org These calculated frequencies correspond to the absorption bands in an IR spectrum. Characteristic vibrational modes would include the N-H stretch, the C=O stretches of the carbamate (B1207046) and carboxylic acid, and various aromatic C-H and C-C stretching and bending modes. Comparing the computed spectrum with the experimental one can aid in structural elucidation.

Reaction Pathways: Theoretical calculations are instrumental in mapping out potential reaction pathways. For instance, in peptide synthesis, these calculations can model the mechanism of coupling reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the reaction mechanism, identifying rate-limiting steps, and predicting the feasibility of a proposed synthetic route. For example, quantum chemical analysis can be used to understand how the electronic properties of the bromophenyl side chain might influence the reactivity of the amino or carboxyl groups during peptide bond formation.

Future Directions and Emerging Research Avenues

Integration into Automated Synthesis Platforms

The advancement of automated chemical technologies is set to revolutionize the synthesis of complex peptides incorporating unnatural amino acids like Cbz-4-Bromo-D-phenylalanine. Automated solid-phase peptide synthesis (SPPS) offers significant advantages in speed, reproducibility, and efficiency over manual methods, making the production of custom peptides more accessible. beilstein-journals.orgamericanpeptidesociety.org

This compound is well-suited for standard automated SPPS protocols, particularly those employing the popular Fmoc/tBu protecting group strategy. beilstein-journals.orgnih.gov Its N-terminal carboxybenzyl (Cbz) protecting group is compatible with the synthesis cycle, and the compound can be incorporated into a growing peptide chain using standard coupling reagents. bachem.com Automated platforms, including microwave-assisted synthesizers, can accelerate coupling times and improve the efficiency of incorporating sterically hindered or unusual residues. biotage.com The integration of this compound into automated workflows facilitates the rapid generation of peptide libraries where the 4-bromo-D-phenylalanine residue is placed at specific positions. These libraries can then be used in high-throughput screening assays or serve as substrates for further diversification.

The primary advantage of automation is the ability to standardize complex synthesis protocols, minimizing human error and ensuring high fidelity in the final product. americanpeptidesociety.org This is crucial when creating peptides for therapeutic or diagnostic research, where purity and structural integrity are paramount. Future developments will likely focus on optimizing protocols for the efficient incorporation of a wider range of unnatural amino acids, including this compound, and integrating subsequent on-resin modification steps into a fully automated sequence. researchgate.net

Table 1: Compatibility of this compound with Automated SPPS

| Parameter | Compatibility & Considerations | Advantage of Automation |

|---|---|---|

| Protecting Group Strategy | Compatible with standard Fmoc/tBu and Boc/Bzl strategies. The Cbz group is stable under Fmoc deprotection conditions (e.g., piperidine). | Automated, precise delivery of deprotection and coupling reagents ensures consistent reaction cycles. americanpeptidesociety.org |

| Coupling Reactions | Can be coupled using standard activating agents like HBTU, HOAt, and DIC. | Microwave-assisted automated synthesizers can enhance coupling efficiency and reduce reaction times. biotage.com |

| Resin Support | Compatible with common SPPS resins such as Wang, Rink Amide, and 2-Chlorotrityl chloride resin. bachem.comresearchgate.net | Automated fluid handling ensures thorough washing and complete reagent exchange between steps. |

| Cleavage | The final peptide can be cleaved from the resin and deprotected using standard cocktails (e.g., TFA-based). The Cbz group is typically removed by hydrogenolysis. | While cleavage is often a manual step, automation ensures high-quality assembly of the resin-bound peptide prior to cleavage. |

Novel Catalytic Approaches for Selective Functionalization

The bromine atom on the phenyl ring of this compound is a key feature, serving as a reactive handle for post-synthetic modification via transition metal-catalyzed cross-coupling reactions. rsc.org This allows for the "late-stage functionalization" of peptides, where complex chemical moieties can be introduced after the main peptide backbone has been assembled. researchgate.net Palladium-catalyzed reactions are particularly powerful tools for this purpose. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. acs.orgmdpi.com Researchers have successfully performed Suzuki-Miyaura coupling on peptides containing halogenated phenylalanine residues to introduce new aryl groups, effectively creating biaryl linkages. mdpi.comresearchgate.net This can be used to synthesize stapled peptides with enhanced structural stability or to attach fluorescent reporter groups. nih.gov The reaction conditions are often mild enough to be compatible with sensitive peptide structures. acs.org

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl group into the peptide. nih.govnih.gov This is a particularly valuable transformation as the alkyne can serve as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This two-step approach allows for the site-specific labeling of peptides and proteins with a wide variety of probes. nih.govsigmaaldrich.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene, enabling the introduction of vinyl groups. drugfuture.comnih.gov This method can be used to create novel side-chain structures or to form intramolecular cross-links to constrain peptide conformation. imperial.ac.uk

Future research in this area will focus on developing more efficient and biocompatible catalysts that can operate in aqueous environments and at physiological temperatures, minimizing potential damage to the peptide or protein structure. acs.orgresearchgate.net The goal is to expand the toolbox of chemical reactions that can be performed on fully folded, functional proteins containing this unnatural amino acid.

Table 2: Catalytic Functionalization Reactions for 4-Bromo-D-phenylalanine Residues

| Reaction | Catalyst System (Typical) | Reagent | Functional Group Introduced | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl boronic acid (Ar-B(OH)₂) | Aryl group (-Ar) | Peptide stapling, biaryl synthesis, attachment of fluorescent tags. nih.govacs.org |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base | Terminal alkyne (R-C≡CH) | Alkynyl group (-C≡C-R) | Introduction of a bioorthogonal handle for click chemistry. nih.govnih.gov |

| Heck Coupling | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Alkene (CH₂=CHR) | Vinyl group (-CH=CHR) | Peptide cyclization, synthesis of conformationally constrained analogues. imperial.ac.uknih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base | Amine (R₂NH) | Amino group (-NR₂) | Introduction of novel side-chain functionalities, cross-linking. |

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govacs.org The ability to incorporate this compound into a protein and then selectively modify it using the catalytic methods described above provides a powerful platform for bioorthogonal applications, including protein engineering and the development of activity-based probes.

Protein Engineering: By genetically encoding the incorporation of 4-bromophenylalanine into a protein at a specific site, researchers can create a unique chemical handle on the protein's surface. acs.org Subsequent palladium-catalyzed functionalization can then be used to attach a wide range of molecules. For example, a Sonogashira coupling could install an alkyne, which can then be selectively reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a polymer like PEG) via click chemistry. nih.govmdpi.com This enables the precise, site-specific modification of proteins to enhance their therapeutic properties, track their location in cells, or create novel biomaterials. nih.gov

Activity-Based Probes (ABPs): Activity-based probes are powerful tools used to study enzyme function and activity directly in complex biological systems. nih.gov These probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.govfrontiersin.org

This compound can serve as a key building block in the synthesis of ABPs. After its incorporation into a peptide-based recognition element, the bromine atom can be functionalized to attach a reporter tag or to introduce a group that enhances binding specificity. The ability to perform this functionalization as a late-stage modification provides modularity and flexibility in probe design, allowing for the rapid generation of a library of probes with different tags to study a specific enzyme target. frontiersin.org

Table 3: Potential Bioorthogonal Applications of this compound

| Application | Strategy | Required Functionalization | Example Outcome |

|---|---|---|---|

| Protein Engineering (Labeling) | Site-specific incorporation into a protein, followed by catalytic functionalization and bioorthogonal ligation. | Sonogashira coupling to install an alkyne handle. | Attachment of a fluorescent dye (e.g., Alexa Fluor-azide) for cellular imaging via CuAAC. nih.gov |

| Protein Engineering (Therapeutics) | Site-specific incorporation into a therapeutic protein (e.g., an antibody), followed by functionalization. | Suzuki coupling to attach a cytotoxic drug molecule equipped with a boronic acid. | Creation of an antibody-drug conjugate (ADC) with a precise drug-to-antibody ratio. |

| Activity-Based Probes (ABPs) | Incorporate into a peptide sequence that mimics an enzyme's substrate. Functionalize to attach a reporter tag. | Suzuki or Sonogashira coupling to attach a biotin (B1667282) or fluorophore tag. | An ABP that can be used to selectively label and identify active serine proteases in a cell lysate. frontiersin.org |

| Biomaterials | Incorporate into self-assembling peptides, followed by cross-linking. | Heck coupling to create covalent cross-links between peptide chains. | Formation of stabilized peptide hydrogels with tunable mechanical properties. |

Q & A

Q. What are the critical steps in synthesizing Cbz-4-Bromo-D-Phenylalanine, and how can researchers optimize reaction conditions for high yield and purity?

The synthesis typically involves two key steps: (1) protection of the amino group using a carbobenzyloxy (Cbz) group and (2) regioselective bromination at the para position of the phenylalanine aromatic ring. Optimizing reaction conditions is crucial:

- Protection : Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmospheres (N₂ or Ar) to prevent oxidation .

- Bromination : Select brominating agents (e.g., N-bromosuccinimide) compatible with the Cbz group. Temperature control (0–25°C) minimizes side reactions .

- Purification : Employ recrystallization or preparative HPLC to isolate high-purity product (>95%) .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

- Chiral HPLC : Resolves D- and L-enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR Spectroscopy : Confirms regioselective bromination (para-substitution) via aromatic proton splitting patterns and coupling constants .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z: 329.42 for C₁₆H₁₄BrNO₂) .

Advanced Research Questions

Q. How can researchers leverage the bromine atom in this compound for studying protein-ligand interactions or enzyme mechanisms?

The bromine atom’s high electron density enhances detectability in structural biology techniques:

- X-ray Crystallography : Bromine’s anomalous scattering improves phase determination, enabling precise mapping of binding pockets .

- Enzyme Inhibition : The bulky bromine group introduces steric hindrance, probing active-site flexibility in kinases or proteases .